1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.
Substitution Reactions:
Formation of the Pyrrolidine-2,5-dione Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield dehalogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione likely involves interaction with specific molecular targets in the body. These could include:
Receptors: Such as serotonin or dopamine receptors.
Enzymes: That are involved in neurotransmitter synthesis or degradation.
Ion Channels: That regulate the flow of ions across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
- 1-(4-Fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the specific combination of chloro and fluoro substituents on the phenyl rings, which can influence its pharmacological properties and interactions with molecular targets.
Properties
Molecular Formula |
C20H18Cl2FN3O2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18Cl2FN3O2/c21-14-3-1-2-4-17(14)24-7-9-25(10-8-24)18-12-19(27)26(20(18)28)13-5-6-16(23)15(22)11-13/h1-6,11,18H,7-10,12H2 |
InChI Key |
GTIHUIYGDUQTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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